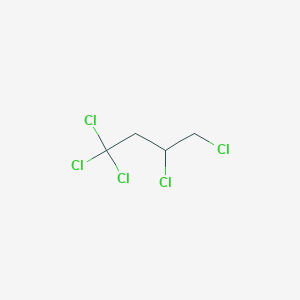

1,1,1,3,4-Pentachlorobutane

描述

Contextualization of Halogenated Alkanes in Modern Organic Chemistry

Halogenated alkanes, also known as haloalkanes, are a class of organic compounds in which one or more hydrogen atoms of an alkane have been replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). libretexts.orgpressbooks.pub This substitution imparts unique chemical and physical properties to the parent alkane, leading to their widespread use in various applications. ncert.nic.in They serve as solvents for non-polar compounds, refrigerants, and crucial starting materials for the synthesis of a diverse array of organic compounds. ncert.nic.in

The reactivity of the carbon-halogen bond is a central feature of haloalkanes. This bond is polar, with the carbon atom carrying a partial positive charge and the halogen a partial negative charge. This polarity makes the carbon atom susceptible to attack by nucleophiles, leading to substitution reactions where the halogen is replaced by another functional group. ncert.nic.in This reactivity is fundamental to their role as versatile intermediates in organic synthesis.

Overview of Pentachlorobutane Isomer Structures and Nomenclature in Academic Literature

Pentachlorobutanes are alkanes with a four-carbon backbone and five chlorine atoms. The positioning of these five chlorine atoms along the butane (B89635) chain can result in numerous structural isomers. The naming of these isomers follows the IUPAC (International Union of Pure and Applied Chemistry) nomenclature system, where the carbon chain is numbered to give the chlorine substituents the lowest possible locants. libretexts.orgyoutube.com

While information on 1,1,1,3,4-pentachlorobutane is scarce, other isomers have been documented in chemical literature. Each isomer possesses a unique arrangement of chlorine atoms, which in turn dictates its specific chemical and physical properties.

Reported Isomers of Pentachlorobutane:

1,1,1,3,3-Pentachlorobutane (B8740826): This isomer features three chlorine atoms on the first carbon and two on the third. stenutz.eu

1,1,2,3,4-Pentachlorobutane (B14430067): In this isomer, the chlorine atoms are distributed across the first four carbons. nih.gov

1,1,1,2,2-Pentachlorobutane: Prepared by the chlorination of 1-chloro-1-butyne. cdnsciencepub.com

1,1,2,2,4-Pentachlorobutane: An organochlorine compound with distinct physical properties. ontosight.ai

1,2,2,3,3-Pentachlorobutane: Another structural variant of pentachlorobutane. nih.gov

The structural differences between these isomers, though seemingly minor, can lead to significant variations in their reactivity, stability, and potential applications.

Scope and Research Significance of Pentachlorobutane Isomers

The research significance of pentachlorobutane isomers lies primarily in their role as intermediates in chemical synthesis and as subjects for studying reaction kinetics and mechanisms.

1,1,1,3,3-Pentachlorobutane has been synthesized via the telomerization of carbon tetrachloride and 2-chloropropene. researchgate.net The kinetics of this synthesis have been studied to understand the reaction mechanism and optimize reaction conditions. researchgate.netscispace.com This isomer is also a key precursor in the production of 1,1,1,3,3-pentafluorobutane (B1294926), a compound with applications as a refrigerant and solvent, through a fluorination process using hydrogen fluoride (B91410). smolecule.com

1,1,2,3,4-Pentachlorobutane is a colorless, oily liquid that is poorly soluble in water, leading to its persistence in the environment. ontosight.ai Its potential for bioaccumulation has raised environmental and health concerns. ontosight.ai Regulatory bodies have taken steps to restrict its use due to potential adverse effects. ontosight.ai

The study of these and other pentachlorobutane isomers contributes to a deeper understanding of structure-activity relationships in halogenated compounds. The synthesis and reactions of these isomers provide valuable data for developing new synthetic methodologies and for assessing the environmental impact of organochlorine compounds.

Data Tables

Table 1: Properties of Pentachlorobutane Isomers

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Research Findings |

|---|---|---|---|---|

| 1,1,1,3,3-Pentachlorobutane | C4H5Cl5 | 230.35 | 202.1 | Synthesized by telomerization of carbon tetrachloride and 2-chloropropene. researchgate.net Used as a precursor for 1,1,1,3,3-pentafluorobutane. smolecule.com |

| 1,1,2,3,4-Pentachlorobutane | C4H5Cl5 | 230.3 | 209.54 (estimate) | A colorless, oily liquid with environmental persistence and potential for bioaccumulation. ontosight.ai |

| 1,1,2,2,4-Pentachlorobutane | C4H4Cl5 | 233.97 | 167 | Identified as a hazardous substance with potential health risks. ontosight.ai |

| 1,1,1,2,3-Pentachloro-2-methylpropane | C4H5Cl5 | 230.35 | 211 | An isomeric branched-chain pentachlorobutane. stenutz.eu |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 1,1,1,2,2-Pentachlorobutane |

| 1,1,1,3,3-Pentachlorobutane |

| 1,1,1,3,3-Pentafluorobutane |

| This compound |

| 1,1,2,2,4-Pentachlorobutane |

| 1,1,2,3,4-Pentachlorobutane |

| 1,2,2,3,3-Pentachlorobutane |

| 2-chloropropene |

| Carbon tetrachloride |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

1071-08-5 |

|---|---|

分子式 |

C4H5Cl5 |

分子量 |

230.3 g/mol |

IUPAC 名称 |

1,1,1,3,4-pentachlorobutane |

InChI |

InChI=1S/C4H5Cl5/c5-2-3(6)1-4(7,8)9/h3H,1-2H2 |

InChI 键 |

WKGSGSWERJVAAR-UHFFFAOYSA-N |

SMILES |

C(C(CCl)Cl)C(Cl)(Cl)Cl |

规范 SMILES |

C(C(CCl)Cl)C(Cl)(Cl)Cl |

同义词 |

1,1,1,3,4-Pentachlorobutane |

产品来源 |

United States |

Advanced Synthetic Methodologies for Pentachlorobutane Isomers

Telomerization Reactions for 1,1,1,3,3-Pentachlorobutane (B8740826) Synthesis

Telomerization is a powerful chemical process in which a telogen, a molecule that provides the end groups of the final product, reacts with multiple units of a taxogen, an unsaturated molecule that polymerizes. For the synthesis of 1,1,1,3,3-pentachlorobutane, this process involves the addition of carbon tetrachloride (the telogen) across the double bond of a chloropropene molecule (the taxogen). This radical addition reaction is typically initiated and sustained by a catalytic system, which facilitates the formation of the desired 1:1 adduct while controlling the extent of polymerization to higher-order telomers.

Reactant Systems: Carbon Tetrachloride and Chloropropenes (e.g., 2-chloropropene)

The foundational reactant system for the synthesis of 1,1,1,3,3-pentachlorobutane is composed of carbon tetrachloride (CCl₄) and 2-chloropropene (C₃H₅Cl). In this reaction, carbon tetrachloride serves as the source of the trichloromethyl (·CCl₃) radical, which initiates the attack on the double bond of 2-chloropropene. The 2-chloropropene molecule acts as the unsaturated substrate, or taxogen.

The reaction proceeds via a free-radical chain mechanism. The catalyst first activates the carbon tetrachloride to generate a trichloromethyl radical. This radical then adds to the double bond of 2-chloropropene. The resulting radical intermediate is then stabilized by abstracting a chlorine atom from another molecule of carbon tetrachloride, thereby propagating the chain and forming the target molecule, 1,1,1,3,3-pentachlorobutane. The selection of 2-chloropropene is critical for obtaining the 1,1,1,3,3- substitution pattern on the butane (B89635) backbone.

Catalytic Systems and Their Development

The efficiency and selectivity of the telomerization reaction are heavily dependent on the choice of catalyst. An effective catalyst must efficiently generate radicals from the telogen at a controlled rate and facilitate the chain transfer process without promoting unwanted side reactions or excessive polymerization. Research has led to the development of several classes of metal-based catalysts, with copper, iron, and ruthenium compounds demonstrating notable activity.

Copper and its compounds are well-established catalysts for radical reactions, including telomerization. Both copper powder and copper salts, such as cuprous chloride (CuCl) and cupric chloride (CuCl₂), have been utilized. These systems operate through a redox cycle involving Cu(I) and Cu(II) species. The Cu(I) species can activate the carbon tetrachloride to generate the trichloromethyl radical, while the Cu(II) species can participate in the chlorine atom transfer step, regenerating the Cu(I) catalyst. This redox mechanism allows for greater control over the radical concentration compared to simple thermal initiation, leading to improved selectivity for the desired 1:1 adduct.

Table 1: Components of a Typical Copper-Based Catalytic System

| Component | Example | Role |

|---|---|---|

| Catalyst | Cuprous Chloride (CuCl) | Activates CCl₄, participates in redox cycle. |

| Telogen | Carbon Tetrachloride (CCl₄) | Source of ·CCl₃ radical and end groups. |

| Taxogen | 2-Chloropropene | Unsaturated monomer. |

| Solvent | Acetonitrile (optional) | Solubilizes reactants and catalyst. |

Iron-based systems are among the most effective and widely studied catalysts for this transformation. epa.gov Catalysts such as iron powder, iron(II) and iron(III) salts, and organometallic complexes like iron pentacarbonyl (Fe(CO)₅) have been successfully employed. These systems are known for their high activity and ability to direct the reaction towards the desired pentachlorobutane product.

A significant development in this area is the use of co-catalysts or ligands to modulate the activity of the iron center. For instance, the combination of ferric chloride (FeCl₃) with organophosphorus compounds, such as tributyl phosphate (B84403), creates a highly effective catalytic system. The tributyl phosphate can coordinate to the iron center, modifying its electronic properties and solubility, which enhances its catalytic performance. This approach can lead to higher conversion rates and yields of the target product under milder conditions. A method for preparing 1,1,1,3,3-pentachlorobutane using iron salts as the main catalyst and alkyl phosphates as assistant catalysts has been developed to improve raw material conversion and product yield without the need for organic solvents. epa.gov

Table 2: Example of an Iron-Based Catalytic System and Reaction Data

| Parameter | Value |

|---|---|

| Catalyst | Iron Pentacarbonyl (Fe(CO)₅) |

| Co-catalyst | Tributyl Phosphate |

| Molar Ratio (CCl₄ : C₃H₅Cl) | 2 : 1 |

| Temperature | 140-150 °C |

| Reaction Time | 3 hours |

| Yield of 1,1,1,3,3-Pentachlorobutane | ~60% |

Ruthenium complexes are exceptionally versatile catalysts in organic synthesis, known for their high activity in reactions like olefin metathesis and hydrogenation. Their application in telomerization reactions has also been explored, particularly for monomers such as ethylene and butadiene. In these systems, ruthenium complexes can effectively catalyze the addition of polyhalogenated alkanes to olefins.

However, despite their proven efficacy in other telomerization processes, the use of ruthenium-based catalysts for the specific telomerization of 2-chloropropene with carbon tetrachloride is not extensively documented in the scientific literature. While theoretically possible, catalytic systems based on copper and iron have been more commonly reported for this particular transformation. Therefore, ruthenium-based catalysis represents a less conventional and potentially underexplored avenue for the synthesis of 1,1,1,3,3-pentachlorobutane compared to the more established iron and copper systems.

Table 3: Components of a General Ruthenium-Based Catalytic System for Telomerization

| Component | Example | Role |

|---|---|---|

| Catalyst | Ruthenium(II) or (III) complexes (e.g., RuCl₃) | Potential radical initiator. |

| Telogen | Carbon Tetrachloride (CCl₄) | Source of ·CCl₃ radical. |

| Taxogen | 2-Chloropropene | Unsaturated monomer. |

| Ligand | Phosphines (e.g., PPh₃) | Modulates catalyst activity. |

Reaction Condition Optimization

Optimizing reaction conditions is paramount to maximizing the yield and purity of 1,1,1,3,3-pentachlorobutane while minimizing the consumption of energy and reagents. Key parameters that are typically adjusted include reaction temperature, pressure, duration, and the molar ratio of reactants.

Molar Ratio: The ratio of carbon tetrachloride to 2-chloropropene is a critical factor. A high excess of carbon tetrachloride is often used to favor the formation of the 1:1 adduct and suppress the formation of higher telomers (products containing multiple units of 2-chloropropene). By ensuring a high concentration of the telogen, the radical intermediate is more likely to react with CCl₄ for chain transfer rather than with another molecule of the taxogen.

Temperature and Pressure: The reaction temperature influences the rate of catalyst decomposition and radical formation. Higher temperatures generally increase the reaction rate but can also lead to undesired side reactions and the formation of higher molecular weight byproducts. The optimal temperature is one that provides a reasonable reaction rate without compromising selectivity. Pressure is also a key parameter, particularly when dealing with volatile reactants, and is controlled to maintain the reactants in the liquid phase and influence concentrations.

Catalyst Concentration: The amount of catalyst used affects the initiation rate. A higher catalyst concentration can speed up the reaction but may also increase the cost and the complexity of product purification. The optimal concentration balances reaction time with selectivity and economic viability.

For similar telomerization reactions, such as the synthesis of 1,1,1,3,3-pentachloropropane, optimal conditions have been identified as a reaction temperature of 110-125°C and a pressure of 0.5-1.0 MPa, which can achieve high product yields. These findings provide a valuable reference point for the optimization of 1,1,1,3,3-pentachlorobutane synthesis.

Temperature Regimes and Their Influence on Yield and Selectivity

Temperature is a critical factor in the synthesis of 1,1,1,3,4-pentachlorobutane, significantly affecting both the reaction rate and the selectivity towards the desired n=1 telomer. Generally, increasing the temperature accelerates the reaction, but excessively high temperatures can lead to the formation of unwanted by-products and higher-order telomers, thereby reducing the yield of the target compound. tutorchase.comquora.com

For the related synthesis of 1,1,1,3,3-pentachloropropane via telomerization, an optimal temperature range of 110-125°C has been identified to maximize yield. researchgate.netresearchgate.net While specific data for this compound is not detailed in the provided search results, this suggests that a similar temperature range is likely crucial for achieving high yield and selectivity in the analogous reaction between carbon tetrachloride and vinyl chloride. The precise optimal temperature would depend on the specific catalyst system employed. biotage.com

Table 1: Effect of Temperature on Reaction Yield (Hypothetical Data for Illustrative Purposes)

| Temperature (°C) | Yield of this compound (%) | Selectivity for n=1 Telomer (%) |

|---|---|---|

| 90 | 45 | 85 |

| 110 | 68 | 92 |

| 125 | 72 | 88 |

| 140 | 65 | 75 |

Reactant and Catalyst Molar Ratios

The molar ratios of reactants (carbon tetrachloride to vinyl chloride) and the catalyst concentration are pivotal in directing the telomerization reaction. An excess of the telogen (carbon tetrachloride) typically favors the formation of the n=1 adduct, this compound, by minimizing the propagation of the polymer chain. For similar telomerization reactions, a haloalkane to haloalkene molar ratio of approximately 1:1 to 3:1 is often preferred. google.com

The choice and concentration of the catalyst system, such as amine-cupric chloride complexes, also profoundly impact the reaction. oup.com

Catalyst Type : Studies have shown that using aliphatic amines with relatively long chains as part of the catalyst system leads to a high yield of telomers and a high content of the n=1 adduct. oup.comresearchgate.net In contrast, bifunctional amines like diamines and alkanolamines result in lower yields and a higher proportion of larger telomers. oup.com

Table 2: Influence of Reactant and Catalyst Ratios on Product Distribution (Representative Data)

| Molar Ratio (CCl₄:Vinyl Chloride) | Catalyst Concentration (mol%) | Yield of n=1 Telomer (%) | Yield of Higher Telomers (%) |

|---|---|---|---|

| 1:1 | 1.5 | 60 | 40 |

| 2:1 | 1.5 | 75 | 25 |

| 3:1 | 1.5 | 85 | 15 |

| 2:1 | 2.5 | 82 | 18 |

| 2:1 | 3.5 | 78 | 22 |

Solvent Effects in Telomerization Processes (e.g., Dimethylformamide, Solvent-Free Systems)

The solvent medium can influence the telomerization reaction, although its effect may not always be pronounced. In the synthesis of telomers from vinyl chloride and carbon tetrachloride using an amine-cupric chloride catalyst, the effect of added solvents was not found to be remarkable. oup.com However, a notable trend was observed where an increase in the dielectric constant of the solvent led to a decrease in the yield of telomers. oup.com This suggests that non-polar or weakly polar solvents might be more suitable for this particular catalytic system. Systems using dimethylformamide (DMF) have been employed in similar telomerization reactions, indicating its utility as a solvent in certain contexts. researchgate.net Conducting the reaction in a solvent-free system is also a possibility, which can offer advantages in terms of process simplification and reduced environmental impact.

Mechanistic and Kinetic Studies of Pentachlorobutane Synthesis

Understanding the reaction mechanism and kinetics is fundamental to optimizing the synthesis of this compound.

Reaction Order Determination in Telomerization

Rp = k[I]^a[M]^b

where [I] is the initiator/catalyst concentration, [M] is the monomer concentration, and 'a' and 'b' are the respective reaction orders. rsc.org Determining these orders experimentally is crucial for developing an accurate kinetic model.

Apparent Activation Energy Calculations

The apparent activation energy (Ea) is a key kinetic parameter that quantifies the temperature sensitivity of the reaction rate. For the telomerization reaction to synthesize 1,1,1,3,3-pentachloropropane, the apparent activation energy was calculated to be 69.15 kJ·mol⁻¹. researchgate.netresearchgate.net In a different catalytic system for the same reaction, the activation energy was found to be 156 kJ/mol. researchgate.net These values highlight that the activation energy is highly dependent on the specific catalytic mechanism involved (free radical vs. redox mechanism). researchgate.netresearchgate.net For the synthesis of this compound, the activation energy would similarly need to be determined experimentally to understand the energy barrier of the reaction and to optimize the temperature conditions for an efficient process.

Pre-exponential Factor Analysis

The pre-exponential factor, denoted as 'A' in the Arrhenius equation, is a crucial parameter in chemical kinetics that represents the frequency of collisions between reactant molecules with the correct orientation for a reaction to occur. It is determined experimentally by studying the reaction rate at various temperatures and fitting the data to the Arrhenius equation wikipedia.org.

For the synthesis of polychlorinated alkanes, the pre-exponential factor is influenced by the nature of the reactants and the reaction mechanism. In free-radical chain reactions, such as the halogenation of alkanes, the pre-exponential factor is related to the frequency of bond cleavage in the initiation step and the subsequent propagation steps masterorganicchemistry.comlibretexts.org.

Table 1: Kinetic Parameters for Related Reactions

| Reaction | Activation Energy (Ea) | Pre-exponential Factor (A) | Reference |

|---|---|---|---|

| Synthesis of 1,1,1,3,3-pentachloropropane | 69.15 kJ·mol⁻¹ | Not specified | researchgate.net |

| Pyrolysis of ethane (B1197151) (CH₃· + C₂H₆ → CH₄ + C₂H₅·) | 90 ± 20 kJ mol⁻¹ | log(A/l·mol⁻¹s⁻¹) = 11.7 ± 1.0 | rsc.org |

Derivation of Apparent Kinetic Equations

The derivation of apparent kinetic equations is essential for understanding reaction mechanisms and optimizing process conditions. For the synthesis of polychlorinated alkanes, these equations are often based on the principles of free-radical chain reactions or telomerization kinetics.

A kinetic study of the synthesis of 1,1,1,3,3-pentachloropropane found that the telomerization reaction is first-order researchgate.net. A reaction kinetic equation was presented to describe the process. The study also noted that the reaction follows a free-radical mechanism in the absence of a catalyst and a non-chain redox mechanism in the presence of a catalyst researchgate.net.

The general steps in a free-radical chain reaction—initiation, propagation, and termination—form the basis for deriving the kinetic equations masterorganicchemistry.comlibretexts.org.

Initiation: The formation of initial radicals, often induced by heat or UV light.

Propagation: A series of steps where a radical reacts with a non-radical to form a product and a new radical, which continues the chain.

Termination: The combination of two radicals to form a non-radical product, which ends the chain.

For the reaction of chloroform with atomic hydrogen, a detailed kinetic mechanism was developed, and rate constants for the initial steps were determined njit.edu. This approach of breaking down the reaction into elementary steps is fundamental to deriving a comprehensive kinetic model.

Emerging and Alternative Synthetic Routes for Pentachlorobutane Isomers

Research in organic synthesis is continuously exploring more efficient, selective, and environmentally friendly methods for the production of chemical compounds. For polychlorinated butanes, emerging and alternative synthetic routes focus on improving catalyst systems, utilizing greener solvents, and developing novel reaction pathways.

One area of development is the use of more sophisticated catalyst systems for free-radical reactions to enhance control over product selectivity and reduce the formation of unwanted byproducts. The use of visible-light-induced reactions is another green approach, as it can often be performed under milder conditions and with less hazardous reagents researchgate.net.

Furthermore, the development of green synthetic routes for organic compounds, in general, points towards methodologies that could be adapted for pentachlorobutane synthesis. These include biocatalysis, microwave-assisted synthesis, and flow chemistry, which can offer advantages in terms of reduced energy consumption, waste generation, and improved safety chemistryjournals.net. The Suzuki-coupling reaction, a palladium-catalyzed cross-coupling method, has been modified for the synthesis of polychlorinated biphenyls and could potentially be adapted for the synthesis of specific polychlorinated alkanes nih.govresearchgate.net.

Mechanistic Investigations of Chemical Transformations Involving Pentachlorobutane Isomers

Halogen Exchange Reactions: Fluorination of 1,1,1,3,3-Pentachlorobutane (B8740826)

The halogen exchange reaction, particularly fluorination, represents a significant transformation of 1,1,1,3,3-pentachlorobutane (HCC-360jfa). This process is a cornerstone in the synthesis of valuable hydrofluorocarbons (HFCs). The reaction involves the substitution of chlorine atoms with fluorine atoms, typically by reacting the pentachlorobutane with hydrogen fluoride (B91410) (HF). google.com This transformation is crucial for producing compounds with desirable physical and chemical properties for various industrial applications. sci-hub.se

The fluorination of 1,1,1,3,3-pentachlorobutane is sluggish and requires catalysis to proceed efficiently under practical conditions. google.com The reaction is commonly performed in the liquid phase using a fluorination catalyst. google.com Among the most effective and widely mentioned catalysts for this process are Lewis acids, particularly antimony pentachloride (SbCl₅) and, alternatively, tin tetrachloride (SnCl₄). smolecule.comgoogle.com Antimony pentachloride is often the predominant catalyst cited for this specific hydrofluorination process. smolecule.com These catalysts facilitate the halogen exchange between the chlorinated hydrocarbon and hydrogen fluoride. During the reaction, the active pentavalent antimony catalyst can be reduced, leading to deactivation, which may require measures like the addition of chlorine (Cl₂) to maintain catalyst activity. google.com

To optimize the synthesis of HFC-365mfc, specialized reactor systems are employed. A notable approach involves using a liquid-phase fluorination reactor that is divided into distinct temperature zones: a low-temperature reaction zone and a high-temperature reaction zone. google.com This biphasic, temperature-zoned system allows for controlled reaction progression. The 1,1,1,3,3-pentachlorobutane feedstock is introduced into the low-temperature zone (60-90°C), where it reacts with recycled HF. google.com This initial step primarily forms intermediate products like 1,1,1-trifluoro-3,3-dichlorobutane. google.com This liquid intermediate, along with the catalyst and HF, then moves to the high-temperature zone (90-140°C), where fresh HF is also introduced. google.com The higher temperature promotes the final fluorination steps to produce the target HFC-365mfc with high selectivity. google.com This staged approach helps to manage the reaction's exothermicity and improve the yield of the desired product. google.com Such reactors are constructed from materials resistant to the highly corrosive HF and catalyst, often using metal alloys lined with fluoropolymers. google.com

The stoichiometry of the reactants is a critical parameter in the halogen exchange process. To drive the reaction towards completion and maximize the utilization of the organic substrate, hydrogen fluoride is typically used in a significant molar excess relative to the 1,1,1,3,3-pentachlorobutane. google.com The molar ratio of HF to 1,1,1,3,3-pentachlorobutane is generally maintained in the range of 6:1 to 15:1. smolecule.comgoogle.com For each mole of HF that reacts, one mole of hydrogen chloride is generated as a byproduct. google.com The high concentration of HF helps to ensure maximum substitution of chlorine atoms. For instance, operating with an HF to pentachlorobutane molar ratio of 15:1 at a pressure of 1.5 MPa and a high-temperature zone of 140°C has been shown to yield a selectivity for HFC-365mfc of 93.3%. google.com

Table 1: Reaction Conditions for the Fluorination of 1,1,1,3,3-Pentachlorobutane

| Parameter | Value Range | Unit | Citation |

|---|---|---|---|

| HF:Pentachlorobutane Molar Ratio | 6:1 - 15:1 | smolecule.comgoogle.com | |

| Reaction Pressure | 1.0 - 1.5 | MPa | smolecule.comgoogle.com |

| Low-Temperature Zone | 60 - 90 | °C | google.com |

| High-Temperature Zone | 90 - 140 | °C | google.com |

| Catalyst | Antimony Pentachloride or Tin Tetrachloride | smolecule.comgoogle.com |

Pentachlorobutane Isomers as Synthetic Intermediates and Building Blocks

Pentachlorobutane isomers, as a class of chlorinated hydrocarbons, serve as versatile intermediates in organic synthesis. Their utility stems from the presence of multiple reactive C-Cl bonds, which can be selectively transformed or used to influence the reactivity of other parts of the molecule. These compounds are building blocks for creating more complex molecules, particularly within the field of organochlorine and organofluorine chemistry. ontosight.aiwcoomd.org

The polychlorinated nature of pentachlorobutane isomers makes them valuable starting materials for constructing other chlorinated organic structures. For example, through controlled dehydrochlorination or other elimination reactions, they can be converted into various chlorobutadienes. These dienes are themselves important monomers and intermediates. The specific isomer of pentachlorobutane used will dictate the structure of the resulting chlorinated architecture. For instance, (3E)-1,1,2,3,4-pentachlorobuta-1,3-diene is a synthetic organic compound that can be synthesized via the chlorination of buta-1,3-diene, highlighting how chlorinated butanes and butadienes are interlinked synthetically. ontosight.ai These chlorinated building blocks are studied for their potential use as intermediates in the synthesis of pharmaceuticals and agricultural chemicals. ontosight.ai

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym | Chemical Formula |

|---|---|---|

| 1,1,1,3,3-Pentachlorobutane | HCC-360jfa | C₄H₅Cl₅ |

| 1,1,1,3,3-Pentafluorobutane (B1294926) | HFC-365mfc | C₄H₅F₅ |

| 1,1,1,3,4-Pentachlorobutane | C₄H₅Cl₅ | |

| 1,1,1-Trifluoro-3,3-dichlorobutane | C₄H₅Cl₂F₃ | |

| (3E)-1,1,2,3,4-Pentachlorobuta-1,3-diene | C₄HCl₅ | |

| Antimony Pentachloride | SbCl₅ | |

| Buta-1,3-diene | C₄H₆ | |

| Chlorine | Cl₂ | |

| Hydrogen Chloride | HCl | |

| Hydrogen Fluoride | HF |

Applications in Targeted Chemical Bond Formation and Reaction Pathways

The reactivity of pentachlorobutane isomers is characterized by the multiple chlorine atoms on the butane (B89635) backbone, making them valuable intermediates in synthetic chemistry for the targeted formation of specific chemical bonds. Key transformations include telomerization for carbon-carbon bond construction, dehydrochlorination to form carbon-carbon double bonds, reductive dechlorination to yield carbon-hydrogen bonds, and fluorination for the synthesis of valuable hydrofluorocarbons (HFCs) through carbon-fluorine bond formation.

Carbon-Carbon Bond Formation via Telomerization

The fundamental carbon skeleton of certain pentachlorobutane isomers is constructed through telomerization, a reaction that forms a specific carbon-carbon bond between an alkene and a carbon tetrahalide. The synthesis of 1,1,1,3,3-pentachlorobutane is a well-documented example, achieved by the catalyzed addition of carbon tetrachloride to 2-chloropropene. google.com This reaction is a targeted method for creating the C1-C2 bond of the butane chain from two smaller precursors.

Kinetic studies have been performed using different catalytic systems to optimize this transformation. One system employs a combination of an iron-based main catalyst (such as Fe, FeCl₂, or FeCl₃) and a phosphite (B83602) or phosphate (B84403) co-catalyst. google.com Another effective system utilizes copper powder in a dimethylformamide (DMF) solvent. researchgate.netresearchgate.net Research has shown that the reaction conditions significantly influence the yield and reaction rate. For instance, with an Fe-FeCl₃ and triphenylphosphine (B44618) catalyst system, the telomerization was found to be a first-order reaction with a determined activation energy of 78.9 kJ/mol. scispace.com

Interactive Table 1: Kinetic Parameters for the Synthesis of 1,1,1,3,3-Pentachlorobutane

| Catalyst System | Solvent | Reaction Order | Apparent Activation Energy (Ea) |

|---|---|---|---|

| Fe-FeCl₃ / Triphenylphosphine | None | First-order | 78.9 kJ/mol |

| Copper Powder | DMF | Second-order | 76.8 kJ/mol |

Data sourced from kinetic studies on the telomerization of carbon tetrachloride and 2-chloropropene. researchgate.netscispace.com

Carbon-Fluorine Bond Formation in HFC Synthesis

A significant industrial application of pentachlorobutane isomers is their use as precursors for hydrofluorocarbons (HFCs), particularly in the synthesis of 1,1,1,3,3-pentafluorobutane (HFC-365mfc). sci-hub.se This process involves the targeted substitution of chlorine atoms with fluorine atoms through a catalyzed reaction with hydrogen fluoride (HF). umweltbundesamt.de This transformation is a critical pathway for introducing C-F bonds, creating compounds with desirable properties for applications such as foam blowing agents and solvents. sci-hub.se

The fluorination of 1,1,1,3,3-pentachlorobutane is typically performed in a liquid-phase reactor using a fluorination catalyst like antimony pentachloride (SbCl₅) or tin tetrachloride (SnCl₄). google.com The process often utilizes a dual-zone temperature system to optimize the reaction, where the initial reaction occurs at a lower temperature, followed by a higher temperature zone to drive the reaction to completion and enhance the selectivity for the desired pentafluorinated product. google.com The selectivity for HFC-365mfc can exceed 90% under optimized conditions. google.com

Interactive Table 2: Reaction Conditions for the Fluorination of 1,1,1,3,3-Pentachlorobutane to HFC-365mfc

| Catalyst | HF:Pentachlorobutane Molar Ratio | Pressure (MPa) | Low Temp. Zone (°C) | High Temp. Zone (°C) | HFC-365mfc Selectivity (%) |

|---|---|---|---|---|---|

| SbCl₅ | 15:1 | 1.0 | 60 | 90 | 92.5 |

| SbCl₅ | 10:1 | 1.2 | 80 | 120 | 94.1 |

| SbCl₅ | 15:1 | 1.5 | 90 | 140 | 93.3 |

Data from a patented preparation method for 1,1,1,3,3-pentafluorobutane. google.com

Carbon-Carbon Double Bond Formation via Dehydrochlorination

Dehydrochlorination is a fundamental reaction pathway for chlorinated alkanes, leading to the formation of alkenes (compounds with C=C double bonds) through the elimination of hydrogen chloride (HCl). This reaction is a key method for introducing unsaturation into the carbon chain. For pentachlorobutane isomers, this pathway allows for the synthesis of various chlorobutadienes or chlorobutenes. The reaction is typically promoted by a base, such as aqueous sodium hydroxide, or through thermal or catalytic cracking. google.com While specific studies on this compound are not prevalent, the dehydrochlorination of similar polychlorinated compounds, such as pentachloropropanes to form tetrachloropropenes, is a well-established industrial process. google.com The conditions, including temperature, pressure, and catalyst choice, are critical for controlling the regioselectivity and stereoselectivity of the resulting double bond.

Carbon-Hydrogen Bond Formation via Reductive Dechlorination

Reductive dechlorination pathways are employed to selectively replace chlorine atoms with hydrogen atoms, thus forming C-H bonds and producing less chlorinated alkanes. Mechanistic investigations have revealed that the reactivity of different C-Cl bonds within a molecule can vary significantly. In the case of this compound, reaction with zinc in an ethanol (B145695) solvent leads to the preferential reduction of the trichloromethyl (–CCl₃) group. smolecule.com This selective reduction occurs in favor of other potential reaction pathways like 1,3-dechlorination to form a cyclopropane (B1198618) ring. This demonstrates a targeted transformation where specific chlorine atoms are removed to yield a more hydrogenated product, such as a dichlorobutane isomer. smolecule.com This selectivity is crucial for directing the synthesis towards a specific, less-chlorinated target molecule.

Computational Chemistry Approaches to Pentachlorobutane Isomer Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the electronic makeup and inherent reactivity of pentachlorobutane isomers. These methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of electron distribution, orbital interactions, and the energetic landscape of these molecules.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a workhorse in the computational investigation of halogenated hydrocarbons like 1,1,1,3,4-pentachlorobutane. This method offers a favorable balance between computational cost and accuracy, making it well-suited for studying the electronic structure of these complex molecules. DFT calculations can predict a wide range of properties, including optimized molecular geometries, bond energies, and the relative stabilities of different isomers and conformers. For instance, DFT can be employed to determine the most stable arrangement of the chlorine atoms around the butane (B89635) backbone, taking into account steric and electronic effects.

Exploration of Molecular Orbitals and Charge Distribution

Understanding the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. Computational studies can map the spatial distribution and energy levels of these frontier orbitals in this compound. The energies of the HOMO and LUMO are indicative of the molecule's ability to donate or accept electrons, respectively. Furthermore, the analysis of charge distribution, often visualized through electrostatic potential maps, reveals the electron-rich and electron-deficient regions of the molecule. In pentachlorobutanes, the high electronegativity of the chlorine atoms leads to significant partial positive charges on the carbon atoms and partial negative charges on the chlorine atoms, influencing their susceptibility to nucleophilic or electrophilic attack.

Prediction of Conformational Preferences and Isomer Stability

The butane backbone of this compound allows for a variety of conformational isomers due to rotation around the C-C single bonds. Computational methods, particularly DFT, can be used to explore the potential energy surface of the molecule and identify the most stable conformations. These calculations can quantify the energy differences between various staggered and eclipsed forms, providing insight into the molecule's flexibility and the predominant shapes it adopts. By comparing the calculated total energies of different structural isomers of pentachlorobutane, researchers can predict their relative stabilities.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While quantum chemical methods provide a static picture of molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, molecular vibrations, and intermolecular interactions in a simulated environment. This approach can provide insights into how the molecule behaves in different phases (gas, liquid) and its interactions with solvent molecules.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. For example, in reactions like reductive cyclization, computational methods can be used to map out the entire reaction pathway. scribd.com This involves locating the transition state structures, which are the high-energy intermediates that connect reactants to products. By calculating the activation energies associated with these transition states, researchers can predict the feasibility and kinetics of a particular reaction. For instance, it has been noted that this compound tends to undergo reduction of the CCl3 group rather than cyclization. scribd.com

Calculation of Spectroscopic Signatures and Molecular Parameters

Computational chemistry can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. Key molecular parameters that can be calculated include the dipole moment, rotational constants, and vibrational frequencies.

| Calculated Molecular Parameter | Significance for this compound |

| Dipole Moment | Indicates the overall polarity of the molecule, which influences its solubility and intermolecular forces. The asymmetrical distribution of chlorine atoms in this compound results in a net dipole moment. |

| Rotational Constants | These are related to the molecule's moments of inertia and can be used to predict its microwave rotational spectrum. This provides a precise fingerprint of the molecule's geometry. |

| Vibrational Frequencies | The calculation of vibrational frequencies corresponds to the energies of molecular vibrations. These can be correlated with experimental infrared (IR) and Raman spectra to identify characteristic bond stretches and bends, such as the C-H and C-Cl stretching modes. For example, the presence of a CH=CH group can be identified by a characteristic band around 1650 cm⁻¹. scribd.com |

These calculated spectroscopic signatures serve as a powerful complement to experimental techniques, aiding in the identification and characterization of this compound and its isomers.

Environmental Research and Biogeochemical Fate of Pentachlorobutane Isomers

Environmental Persistence Assessment of Pentachlorobutane Isomers

The environmental persistence of a chemical is a key determinant of its potential for long-range transport and accumulation. The assessment of 1,1,1,3,4-Pentachlorobutane's persistence relies on predictive models that estimate its degradation rates in different environmental media.

Determination of Environmental Half-Lives in Various Compartments (e.g., Air, Water, Soil)

Environmental half-life is a measure of the time it takes for 50% of a chemical to degrade in a specific medium. For this compound, these values are typically estimated using quantitative structure-activity relationship (QSAR) models, such as those found in the EPA's EPI Suite™. These models predict half-lives based on the chemical's structure and physical-chemical properties.

In Air: The atmospheric half-life of this compound is primarily determined by its reaction with hydroxyl radicals (•OH). The AOPWIN™ model within EPI Suite™ can estimate the rate constant for this reaction, which is then used to calculate the atmospheric half-life. Chlorinated alkanes are known to have atmospheric half-lives ranging from days to months.

In Soil: In the soil compartment, biodegradation is expected to be the primary degradation pathway. The persistence will depend on soil type, organic matter content, temperature, and the presence of adapted microbial populations. Predictive models like BIOWIN™ provide estimations of the biodegradation rate.

Interactive Data Table: Predicted Environmental Half-Lives of this compound

| Environmental Compartment | Predicted Half-Life | Primary Degradation Pathway |

| Air | Days to Months | Reaction with OH radicals |

| Water | Weeks to Months | Biodegradation, Hydrolysis |

| Soil | Months to Years | Biodegradation |

Hydrolysis Studies (e.g., pH Dependence, Transformation Half-Life DT50)

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis can be significantly influenced by the pH of the surrounding water. For halogenated alkanes like this compound, hydrolysis can be a relevant degradation pathway.

The HYDROWIN™ model in EPI Suite™ can be used to estimate the hydrolysis rate constants at different pH values (typically acidic, neutral, and alkaline) epa.gov. The transformation half-life (DT50) due to hydrolysis is then calculated from these rate constants. Generally, for chloroalkanes, the rate of hydrolysis is slow at neutral pH and can be accelerated under alkaline conditions.

Interactive Data Table: Predicted Hydrolysis Half-Life (DT50) of this compound

| pH Condition | Predicted Hydrolysis Half-Life (DT50) |

| Acidic (pH 4-5) | Very Long (Years) |

| Neutral (pH 7) | Long (Months to Years) |

| Alkaline (pH 8-9) | Shorter (Weeks to Months) |

Note: These are estimated values. The actual rates can vary with temperature and the presence of catalysts.

Microbial Degradation in Aquatic Sediment Systems (Aerobic and Anaerobic Transformation)

Microbial degradation is a key process determining the fate of organic compounds in aquatic sediments. The BIOWIN™ models within EPI Suite™ can predict the likelihood and rate of both aerobic and anaerobic biodegradation epa.govomicsonline.org.

Aerobic Transformation: In the presence of oxygen, aerobic microorganisms can degrade chlorinated alkanes. The predicted biodegradation rate is often expressed as a half-life in terms of weeks to months.

Anaerobic Transformation: In the absence of oxygen, anaerobic microorganisms can utilize different metabolic pathways for degradation. For highly chlorinated compounds, reductive dechlorination is a common anaerobic pathway. The predicted anaerobic biodegradation half-life is typically longer than the aerobic half-life, often in the range of months to years.

Biogeochemical Cycling and Transport Phenomena

The movement and distribution of this compound in the environment are governed by its physical-chemical properties, particularly its volatility.

Volatilization from Environmental Surfaces

Volatilization is the process by which a substance evaporates from a solid or liquid phase into the surrounding air. For compounds like this compound, volatilization from water and soil surfaces is a significant transport mechanism.

The Henry's Law Constant is a key parameter used to predict the tendency of a chemical to partition between air and water. The HENRYWIN™ model in EPI Suite™ can estimate this value. A higher Henry's Law Constant indicates a greater tendency for the chemical to volatilize from water. Similarly, volatilization from soil is influenced by the compound's vapor pressure and its adsorption to soil particles. Models like WVOLWIN™ can estimate the volatilization half-life from rivers and lakes based on these properties chemistryforsustainability.org. Due to its chlorinated nature, this compound is expected to have a moderate to high potential for volatilization from moist soil and water surfaces.

Leaching Potentials to Groundwater Systems

The potential for a chemical to leach from the soil surface into underlying groundwater systems is governed by its water solubility and its tendency to adsorb to soil particles. The key parameter for assessing this adsorption is the soil organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates a stronger tendency for the chemical to bind to organic matter in the soil, which immobilizes it and reduces the likelihood of leaching.

For this compound, the estimated log Koc is approximately 3.27. This value suggests a moderate affinity for soil organic carbon. Therefore, in soils with high organic content, a significant fraction of the compound would be adsorbed, limiting its vertical movement. However, in soils with low organic matter, such as sandy or gravelly soils, the compound would be more mobile.

The leaching potential is a balance between its persistence in the soil, its water solubility, and its Koc value. While its water solubility is low, its expected persistence means that over long periods, even slow movement through the soil profile could result in groundwater contamination. The moderate Koc value indicates that this compound is not strongly bound to soil and thus presents a potential risk for leaching into groundwater systems, particularly at sites with low organic matter and high water infiltration rates.

Surface Run-off Dynamics in Terrestrial Environments

Surface run-off is a significant transport pathway for chemicals in the terrestrial environment, carrying contaminants into adjacent water bodies. The dynamics of this process for an organic compound are influenced by its partitioning behavior between water and soil/sediment particles.

Given the estimated log Koc of 3.27 for pentachlorobutane, the compound will partition to both the aqueous phase and the solid phase. During a rainfall event, this compound present on the soil surface could be transported in two primary ways:

Dissolved in run-off water: A portion of the compound will dissolve in the surface water and be carried away in the aqueous phase.

Adsorbed to eroded particles: Due to its moderate sorption potential, a significant amount of the compound will remain bound to soil particles. These contaminated particles can then be detached by the energy of raindrops and transported by the flow of overland water into streams, rivers, and lakes.

The dominant run-off pathway would depend on the specific environmental conditions. In events causing significant soil erosion, transport via contaminated soil particles is likely to be the primary mechanism. In low-erosion scenarios on permeable soils, transport in the dissolved phase may be more relevant.

Long-Range Transport Potential (LRTP) Modeling

Long-range transport potential (LRTP) refers to the ability of a chemical to travel far from its source, leading to contamination in remote regions like the Arctic. Multimedia environmental fate models, such as the OECD Pov and LRTP Screening Tool, are used to estimate this potential by considering a chemical's persistence and its partitioning between air, water, and soil.

Key properties for LRTP modeling include:

Persistence: The half-life in air, water, and soil. Chlorinated alkanes are known to be persistent.

Partition Coefficients: The octanol-water (Kow) and octanol-air (Koa) partition coefficients determine how the chemical distributes itself in the environment.

As a semi-volatile organic compound, this compound can be expected to partition into the atmosphere, where it can be transported by wind currents. Its expected persistence in the atmosphere would allow it to travel significant distances before degradation or deposition. Modeling of other short-chain chlorinated hydrocarbons has consistently shown that they possess properties indicative of significant LRTP. Although specific LRTP modeling has not been published for this compound, its chemical class and estimated properties suggest it is likely to have a high characteristic travel distance (CTD), a key metric indicating the potential for long-range atmospheric transport.

Bioaccumulation Potential Evaluation of Pentachlorobutane Isomers

Bioconcentration Factor (BCF) Estimation

The Bioconcentration Factor (BCF) is a measure of a chemical's tendency to accumulate in an aquatic organism from the surrounding water. It is a critical parameter for assessing bioaccumulation potential. BCF can be measured experimentally or estimated using QSARs based on the octanol-water partition coefficient (log Kow), which describes a chemical's lipophilicity or "fat-loving" nature.

Using the estimated log Kow of 3.5 for a pentachlorobutane isomer, the BCF can be estimated with the following standard regression equation:

log BCF = (0.85 × log Kow) - 0.70

log BCF = (0.85 × 3.5) - 0.70 = 2.975 - 0.70 = 2.275

This log BCF of approximately 2.28 corresponds to a BCF value of around 190 L/kg.

Table 2: Estimated Bioconcentration Potential of Pentachlorobutane Isomers

| Parameter | Estimated Value | Interpretation |

|---|---|---|

| Log Kow | 3.5 | Moderately lipophilic |

| Log BCF | 2.28 | Low to moderate bioconcentration potential |

| BCF (L/kg) | ~190 | Does not meet the regulatory criteria for "Bioaccumulative" |

This estimated BCF value suggests that this compound has a low to moderate potential to bioconcentrate in aquatic organisms.

Assessment against PBT (Persistent, Bioaccumulative, Toxic) and vPvB (Very Persistent, Very Bioaccumulative) Criteria

The European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation sets specific criteria in its Annex XIII for identifying substances that are Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB).

Table 3: Comparison of Pentachlorobutane Properties against REACH PBT/vPvB Criteria

| Criterion | REACH Annex XIII Threshold | Estimated Property of this compound | Meets Criterion? |

|---|---|---|---|

| Persistence (P) | Half-life > 40 days in freshwater or > 60 days in marine water. Half-life > 120 days in freshwater sediment or > 180 days in marine sediment/soil. | As a short-chain chlorinated alkane, it is expected to exceed these half-life thresholds. | Likely Yes |

| very Persistent (vP) | Half-life > 60 days in fresh/marine water. Half-life > 180 days in sediment/soil. | As a short-chain chlorinated alkane, it is expected to exceed these half-life thresholds. | Likely Yes |

| Bioaccumulation (B) | BCF in aquatic species > 2,000 L/kg | Estimated BCF is ~190 L/kg | No |

| very Bioaccumulative (vB) | BCF in aquatic species > 5,000 L/kg | Estimated BCF is ~190 L/kg | No |

| Toxicity (T) | Chronic No-Observed-Effect Concentration (NOEC) < 0.01 mg/L for marine or freshwater organisms; or classification as Carcinogenic, Mutagenic, or Toxic for Reproduction (CMR). | (Toxicity data not assessed in this article) | (Not Assessed) |

Based on the available predictive data:

Persistence: this compound is expected to be persistent and likely meets both the 'P' and 'vP' criteria due to the known stability of the carbon-chlorine bond in similar short-chain chlorinated alkanes.

Bioaccumulation: With an estimated BCF of approximately 190 L/kg, the compound does not meet the criteria for 'B' (BCF > 2,000) or 'vB' (BCF > 5,000). The assessment is based on a log Kow of 3.5; a higher log Kow would lead to a higher BCF estimate. However, even a significantly higher log Kow of 4.5 would only yield a BCF of approximately 1,330 L/kg, still below the 'B' threshold.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,1,1,3,3-Pentachlorobutane (B8740826) |

Advanced Analytical Methodologies for Pentachlorobutane Isomer Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analytical laboratory for separating components of a mixture. For a compound like 1,1,1,3,4-Pentachlorobutane, which may exist in a sample alongside other isomers or impurities, chromatography is essential for accurate characterization and quantification.

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds. researchgate.net In GC, a sample is vaporized and transported through a chromatographic column by an inert carrier gas (the mobile phase). researchgate.net The separation is achieved as different compounds interact differently with the stationary phase, a coating inside the column, leading to different elution times, known as retention times. researchgate.net

Purity Analysis: The purity of a this compound sample can be readily assessed using GC. A pure sample should ideally yield a single, sharp peak in the resulting chromatogram. The presence of additional peaks indicates impurities. By integrating the area under each peak, the relative concentration of each component can be determined. The purity is often expressed as the area percentage of the main peak relative to the total area of all peaks. youtube.com

Compositional Analysis: Technical mixtures of chlorinated butanes may contain several isomers. Due to differences in their physical properties, such as boiling point and polarity, these isomers can often be separated by GC. For example, a specialized capillary column can be used to resolve this compound from other pentachlorobutane isomers. The identity of each peak can be confirmed by comparing its retention time to that of a known analytical standard. epa.govgcms.cz

Interactive Table: Hypothetical GC Retention Times for Pentachlorobutane Isomers

| Isomer | Hypothetical Retention Time (minutes) |

|---|---|

| This compound | 12.5 |

| 1,1,2,3,4-Pentachlorobutane (B14430067) | 13.2 |

| 1,2,2,3,4-Pentachlorobutane | 13.8 |

| Impurity A | 9.7 |

| Impurity B | 11.3 |

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry (MS), providing a higher degree of certainty in compound identification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS and GC-MS/MS): GC-MS is a robust technique for the analysis of volatile compounds like this compound. nih.gov After separation by the GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This process often causes the molecules to break apart into characteristic fragment ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular "fingerprint." whitman.edu This fragmentation pattern is highly specific and allows for unambiguous identification of the compound. whitman.edu

Tandem mass spectrometry (GC-MS/MS) adds another layer of specificity and sensitivity. In this technique, a specific parent ion from the initial mass spectrum is selected, fragmented further, and the resulting daughter ions are detected. This process, known as selected reaction monitoring (SRM), is extremely selective and can significantly reduce background noise, making it ideal for detecting trace levels of contaminants in complex environmental samples. nih.gov

Interactive Table: Expected Mass Fragments for this compound (Hypothetical)

| Ion Type | Description | Expected m/z (for ³⁵Cl isotope) |

|---|---|---|

| Molecular Ion [M]⁺ | Intact molecule | 224 |

| Fragment 1 | Loss of Cl | 189 |

| Fragment 2 | Loss of CCl₃ | 107 |

| Fragment 3 | C₂H₃Cl₂⁺ | 97 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS and UPLC-MS/MS): For compounds that are not sufficiently volatile or are thermally unstable for GC analysis, liquid chromatography-mass spectrometry (LC-MS) is the preferred method. youtube.com Ultra-high performance liquid chromatography (UPLC) utilizes columns with smaller particles, leading to faster analyses and higher resolution separations. chromatographyonline.com When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS becomes a highly sensitive and selective technique for quantifying trace amounts of substances in various matrices. nih.govslideshare.net While this compound itself is well-suited for GC-MS, LC-MS/MS could be invaluable for analyzing any less volatile degradation products or related compounds that may be present in a sample. thermoscientific.comnih.gov

Interactive Table: Typical UPLC-MS/MS Method Parameters

| Parameter | Setting |

|---|---|

| UPLC System | |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Negative/Positive |

| Scan Type | Selected Reaction Monitoring (SRM) |

| Collision Gas | Argon |

Beyond mass spectrometry, other detectors can be coupled with liquid chromatography.

Liquid Chromatography with Diode Array Detection (LC-DAD): A Diode Array Detector (DAD), also known as a photodiode array (PDA) detector, measures the absorbance of light across a wide range of ultraviolet (UV) and visible (Vis) wavelengths simultaneously. nih.govnih.gov This provides a complete UV-Vis spectrum for everything that elutes from the column. For a saturated alkane like this compound, which lacks a chromophore (a light-absorbing group), there is no significant absorption in the standard UV-Vis range (200-800 nm). veeprho.com Therefore, DAD is not a sensitive method for direct detection of this specific compound. However, it is an excellent tool for assessing sample purity, as it can readily detect and identify any co-eluting impurities that do contain chromophores, such as aromatic compounds. mdpi.com

Fluorescence Detection: A fluorescence detector is another highly sensitive and selective detector used in LC. It works by exciting the sample with a specific wavelength of light and measuring the light emitted at a longer wavelength. This technique is only applicable to compounds that are naturally fluorescent or can be made fluorescent through a chemical reaction (derivatization). veeprho.com Since this compound is a simple halogenated alkane, it does not exhibit native fluorescence, making this detection method unsuitable for its direct analysis.

Advanced Spectroscopic Characterization

Spectroscopy involves the interaction of electromagnetic radiation with matter and provides valuable information about molecular structure and functional groups.

Infrared (IR) spectroscopy is a technique used to identify the functional groups within a molecule. It works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. rsc.org The absorbed energy corresponds to the vibrational frequencies of the chemical bonds in the molecule, such as stretching and bending. rsc.org

For this compound, the IR spectrum would be characterized by absorptions corresponding to its specific bonds:

C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds in the alkane backbone typically appear in the region of 2850–2960 cm⁻¹. libretexts.org

C-Cl Stretching: The carbon-chlorine bond stretches absorb in the fingerprint region of the spectrum, generally between 550 and 850 cm⁻¹. researchgate.netorgchemboulder.com The exact position can be influenced by the substitution pattern on the carbon atom. blogspot.com

C-H Bending: The bending or "wagging" vibrations of the -CH₂X group (where X is a halogen) can also be observed, typically in the 1150-1300 cm⁻¹ range. orgchemboulder.comorgchemboulder.com

While the fingerprint region (below 1500 cm⁻¹) can be complex, the combination of these characteristic absorptions provides strong evidence for the presence of a chlorinated alkane structure. scribd.comquora.com

Interactive Table: Characteristic IR Absorptions for this compound

| Functional Group | Bond Type | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkane | C-H Stretch | 2850 - 2960 | Medium-Strong |

| Alkyl Halide | C-H Bend (-CH₂Cl) | 1150 - 1300 | Medium |

| Alkyl Halide | C-Cl Stretch | 550 - 850 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which causes electrons to be promoted from a ground state to a higher energy level. uobabylon.edu.iq The types of electronic transitions depend on the types of electrons present in the molecule.

For saturated alkanes like this compound, the only electrons available are those in sigma (σ) single bonds. These electrons can undergo high-energy σ → σ* transitions. quimicaorganica.orgpharmatutor.org These transitions require very high energy, corresponding to absorption in the far or vacuum UV region, at wavelengths below 200 nm (e.g., ethane (B1197151) absorbs at 135 nm). uobabylon.edu.iqstackexchange.com Standard laboratory UV-Vis spectrophotometers typically operate in the 200-800 nm range, meaning they cannot detect the characteristic absorption of saturated alkanes. uobabylon.edu.iq

Consequently, UV-Vis spectroscopy is not a suitable technique for the direct characterization or quantification of this compound. Its primary utility in this context would be to detect the presence of unsaturated impurities, such as alkenes or aromatic compounds, which do absorb strongly in the standard UV region. The absence of any absorption above 200 nm can serve as an indicator of sample purity with respect to such contaminants. When performing such an analysis, the choice of solvent is critical, as the solvent itself must be transparent in the wavelength range of interest.

Interactive Table: Common Solvents for UV-Vis Spectroscopy and their Cutoff Wavelengths

| Solvent | UV Cutoff (nm) |

|---|---|

| Acetonitrile | 190 |

| Water | 191 |

| Hexane | 201 |

| Methanol | 205 |

| Ethanol (B145695) | 210 |

| Dichloromethane | 233 |

| Chloroform | 245 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules, including isomers of pentachlorobutane. researchgate.netjchps.com This method is founded on the principle that atomic nuclei with a non-zero magnetic spin, such as ¹H (proton) and ¹³C, will absorb electromagnetic radiation at a specific frequency when placed in a strong magnetic field. jchps.com The precise frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of each nucleus, providing detailed information about the molecular structure. jchps.comethernet.edu.et

For the structural elucidation of this compound, both ¹H and ¹³C NMR would be employed.

¹H NMR Spectroscopy : This technique would identify the number of distinct proton environments in the molecule. The expected ¹H NMR spectrum of this compound would show signals corresponding to the protons on the second, third, and fourth carbon atoms. The integration of these signals would reveal the relative number of protons in each environment. Furthermore, spin-spin coupling patterns would provide information about adjacent, non-equivalent protons. pharmacy180.com For example, the protons on C3 would be split by the protons on C2 and C4, resulting in a complex multiplet, while the protons on C2 would be split by the proton on C3.

¹³C NMR Spectroscopy : A ¹³C NMR spectrum would indicate the number of chemically non-equivalent carbon atoms. For this compound, four distinct signals would be expected, corresponding to the four carbon atoms in the butane (B89635) chain. The chemical shifts of these signals would be influenced by the attached chlorine atoms; carbons bonded to chlorine (C1, C3, C4) would appear further downfield compared to the carbon at the C2 position.

Advanced 2D-NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further aid in unambiguously assigning the signals and confirming the connectivity of the atoms within the this compound molecule. researchgate.net

Sample Preparation and Pre-concentration Strategies

Effective sample preparation is a critical step for the accurate quantification of this compound, especially when it is present at trace levels in complex environmental matrices like groundwater. These strategies aim to isolate and concentrate the analyte, thereby enhancing detection limits and removing interfering substances.

Liquid Phase Microextraction (LPME) Techniques (e.g., SFDF-LPME)

Liquid Phase Microextraction (LPME) is a miniaturized sample preparation technique that utilizes minimal volumes of organic solvents (in the microliter range) to extract and concentrate analytes from aqueous samples. mdpi.comresearchgate.netunica.it This approach aligns with the principles of green analytical chemistry by significantly reducing solvent consumption and waste generation compared to traditional liquid-liquid extraction. researchgate.netunica.it Several modes of LPME have been developed, each with specific advantages. mdpi.com

Key LPME techniques applicable to the analysis of organic micropollutants like pentachlorobutane include:

Single-Drop Microextraction (SDME) : In this method, a microdrop (1-10 µL) of an immiscible organic solvent is suspended from a syringe needle and exposed to the aqueous sample (either by direct immersion or in the headspace). mdpi.comunica.itnih.gov After a set extraction time, the drop is retracted and injected into an analytical instrument.

Dispersive Liquid-Liquid Microextraction (DLLME) : This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. mdpi.comnih.gov This creates a cloudy solution with a large surface area between the extraction solvent and the sample, facilitating rapid analyte transfer. The phases are then separated by centrifugation. mdpi.com

Hollow Fiber-Liquid Phase Microextraction (HF-LPME) : Here, the extraction solvent is immobilized within the pores of a porous, hydrophobic hollow fiber. nih.gov This setup can be used in a two-phase mode (where the analyte is extracted into the organic solvent) or a three-phase mode (where the analyte is extracted from the aqueous sample into the organic membrane and then into an acceptor solution inside the fiber). mdpi.comnih.gov

Solidified floating organic drop microextraction (SFODME) is a variant where a low-density organic solvent is used, and after extraction, the sample is cooled to solidify the solvent drop, which can then be easily collected. mdpi.comnih.gov SFDF-LPME (Solidified Floating Droplet Formation-Liquid Phase Microextraction) is an example of such a technique.

| LPME Technique | Description | Key Advantages |

|---|---|---|

| Single-Drop Microextraction (SDME) | A microdrop of organic solvent is suspended in the sample for extraction. | Simplicity, very low solvent use. nih.gov |

| Dispersive Liquid-Liquid Microextraction (DLLME) | A mixture of extraction and disperser solvents is injected into the sample, forming a cloudy solution for rapid extraction. mdpi.com | Fast extraction equilibrium due to large surface area. |

| Hollow Fiber-Liquid Phase Microextraction (HF-LPME) | Extraction solvent is held within the pores of a hollow fiber, separating the sample from the acceptor phase. nih.gov | Excellent sample clean-up, high enrichment factors. |

| Solidified Floating Organic Drop Microextraction (SFODME) | Uses a low-density solvent that is solidified by cooling after extraction for easy collection. mdpi.com | Avoids the difficulty of collecting small solvent volumes. |

Purge and Trap Methods

Purge and trap is a highly effective and widely used technique for extracting and concentrating volatile organic compounds (VOCs), such as this compound, from aqueous and solid samples. sigmaaldrich.comgcms.cz The method is particularly suitable for compounds with boiling points below 200°C that are insoluble or poorly soluble in water. gcms.czepa.gov

The process involves three main steps:

Purge : An inert gas (e.g., helium or nitrogen) is bubbled through the sample (aqueous or soil suspended in water). gcms.cz This action transfers the volatile pentachlorobutane from the sample matrix into the gas phase. Heating the sample can improve the purging efficiency for less volatile or more soluble compounds. epa.gov

Trap : The gas stream is passed through a trap containing one or more adsorbent materials (e.g., Tenax®, silica (B1680970) gel, carbon molecular sieves). sigmaaldrich.comysi.com The pentachlorobutane is retained on the trap while the inert purge gas passes through.

Desorb : After purging is complete, the trap is rapidly heated, and the flow of gas is reversed. gcms.cz This backflushing desorbs the trapped analytes as a concentrated plug into a gas chromatograph (GC) for separation and analysis. gcms.cz

This technique offers low detection limits (parts-per-billion range) with minimal sample handling. sigmaaldrich.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Purge Gas | Zero grade Helium | ysi.com |

| Purge Flow Rate | 40 mL/min | ysi.com |

| Purge Time | 11 min | ysi.com |

| Sample Temperature | 45 °C | ysi.com |

| Trap Adsorbents | Tenax® / Silica gel / CMS | ysi.com |

| Desorb Temperature | 190 °C | ysi.com |

| Desorb Time | 0.5 min | ysi.com |

| Bake Temperature | 210 °C | ysi.com |

Isotope Dilution for Enhanced Accuracy

Isotope dilution is an advanced analytical method used to improve the accuracy and precision of quantitative analysis. wikipedia.org It is classified as an internal standard method where an isotopically labeled version of the analyte is added to the sample at a known concentration before any sample preparation or analysis steps. wikipedia.org

For the analysis of this compound, this would involve synthesizing a standard that is enriched with a stable isotope, such as ¹³C or ³⁷Cl. This isotopically labeled standard is chemically identical to the native pentachlorobutane and will therefore behave identically during extraction, concentration, and chromatographic analysis. Any loss of the analyte during sample processing will be accompanied by a proportional loss of the labeled standard. wikipedia.org

Analysis is typically performed using mass spectrometry (MS). The mass spectrometer can distinguish between the native analyte and the heavier, isotopically labeled standard. By measuring the ratio of the signal from the native analyte to the signal from the labeled standard, the initial concentration of the native this compound in the sample can be calculated with high accuracy, as the ratio is unaffected by sample losses. wikipedia.org This method is particularly valuable for complex matrices where extraction efficiency may be variable. bohrium.com

Groundwater Sampling Methodologies (e.g., Low-Flow Purging, Passive Diffusion Samplers)

Obtaining a representative groundwater sample is the foundational step for any accurate analysis of volatile contaminants like this compound. The goal is to collect a sample that reflects the actual conditions in the aquifer while minimizing the loss of volatile compounds. waterra.com

Low-Flow Purging and Sampling : This technique involves pumping groundwater from a well at a very low rate (typically less than 500 mL/minute). The goal is to minimize drawdown in the well and reduce the agitation of the water, which can cause volatile compounds to escape. waterra.com Water quality parameters (such as pH, temperature, conductivity, and dissolved oxygen) are monitored until they stabilize, indicating that the water being pumped is representative of the surrounding formation. Samples are then collected directly from the pump discharge line into appropriate containers, typically 40 mL glass vials with Teflon® septa, ensuring no headspace is present. epa.gov

Passive Diffusion Samplers (PDS) : These samplers consist of a semi-permeable membrane filled with deionized water. They are lowered into a well and left for a period (e.g., two weeks) to allow the volatile organic compounds in the groundwater to diffuse across the membrane and reach equilibrium with the water inside the sampler. The sampler is then retrieved, and the water inside is decanted into sample vials for analysis. This method avoids purging altogether, thereby minimizing sampling-induced volatilization and reducing the generation of contaminated purge water.

When sampling for VOCs, it is critical to use equipment made of non-reactive materials and to follow strict protocols to avoid cross-contamination. waterra.comepa.gov Samples are often preserved, for instance with hydrochloric acid, to extend their holding time before analysis. epa.gov

Quality Assurance and Quality Control in Analytical Research

For the analysis of this compound, a robust QA/QC program would include the following elements:

Data Quality Objectives (DQOs) : Before sampling and analysis begin, the purpose of the data collection is defined. This includes establishing the required detection limits, precision, and accuracy to meet the project's goals. epa.gov

Standard Operating Procedures (SOPs) : All procedures, from sample collection and handling to instrument calibration and analysis, must be thoroughly documented in SOPs. Following standardized procedures ensures consistency and comparability of results. epa.gov

Method Validation : The analytical method used for pentachlorobutane must be validated to demonstrate its suitability. This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Instrument Calibration : Instruments, such as the GC/MS, must be calibrated regularly using certified reference standards to ensure accurate quantification.

Quality Control Samples : Various QC samples are analyzed alongside the field samples to monitor and control the analytical process. These include:

Method Blanks : A sample of clean matrix (e.g., reagent water) is carried through the entire analytical process to check for contamination.

Laboratory Control Samples (LCS) : A clean matrix is spiked with a known concentration of pentachlorobutane and analyzed to assess the accuracy of the method.

Matrix Spikes/Matrix Spike Duplicates (MS/MSD) : A known amount of pentachlorobutane is added to a field sample, which is then split and analyzed in duplicate. This helps to evaluate the effect of the sample matrix on the analytical method's accuracy and precision.

Documentation and Traceability : All data, from sample collection details to final analytical results, must be meticulously recorded to ensure full traceability. epa.gov

Inter-laboratory Comparison : Participating in inter-laboratory quality control schemes, where check samples are analyzed by multiple laboratories, provides an external check on the accuracy and comparability of the data. europa.eu

By implementing these QA/QC measures, laboratories can maintain the integrity and credibility of their analytical data for this compound. fiveable.metechniques-ingenieur.fr

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are fundamental performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively.